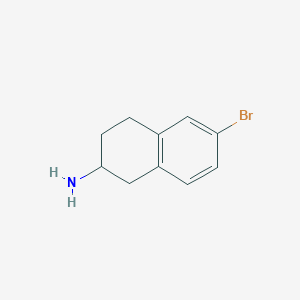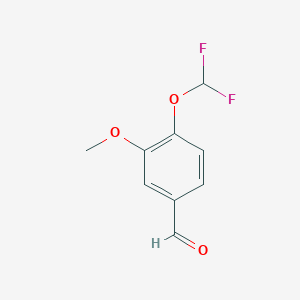
4-(Difluoromethoxy)-3-methoxybenzaldehyde
概要
説明
4-(Difluoromethoxy)-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C9H8F2O3 and its molecular weight is 202.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization of Derivatives :
- Synthesis of 4-Benzyloxy-2-Methoxybenzaldehyde : A study detailed the synthesis of this compound through O-alkylation and Vilsmeier-Hack (V-H) reactions, achieving an overall yield of 82.26% (Lu Yong-zhong, 2011).
- Investigation on 4-Hexyloxy-3-Methoxybenzaldehyde : Research involved spectroscopic and quantum chemical investigations on this compound, analyzing its geometry, vibrational frequencies, and molecular electrostatic potential (A. Abbas, H. Gökce, S. Bahçelī, 2016).
Molecular Interactions and Properties :
- Interactions in 4-Methoxybenzaldehyde : A study focused on the structural and electronic properties of 4-methoxybenzaldehyde, exploring its intermolecular interactions and molecular docking behaviors, particularly its inhibitory activity on tyrosinase (H. Ghalla, Noureddine ISSAOUI, F. Bardak, A. Atac, 2018).
- Charge Transfer Effects on 4-Hydroxy-3-Methoxybenzaldehyde : This research examined the spectral characteristics of the compound in different solvents and its interaction with beta-cyclodextrin (N. Rajendiran, T. Balasubramanian, 2008).
Synthetic Methods and Applications :
- Facile Synthesis of 3-Fluoro-4-Methoxybenzaldehyde : A simplified one-step synthesis method for this compound was developed, highlighting its potential for industrial application (Wang Bao-jie, 2006).
- Reductive Electrophilic Substitution of Derivatives : The study reported on the selective removal and substitution of the methoxy group in derivatives of 3,4,5-trimethoxybenzaldehyde, demonstrating potential for creating specific chemical structures (U. Azzena, G. Melloni, A. M. Piroddi, E. Azara, S. Contini, E. Fenude, 1992).
Pharmacological and Biological Activities :
- Anti-Asthmatic Activity of Phenolic Compounds : One study examined the anti-asthmatic activities of phenolic compounds, including 4-hydroxy-3-methoxybenzaldehyde, highlighting the roles of hydroxy and methoxy radicals in these activities (Young-Woon Jang, J. Lee, Chang Jong Kim, 2010).
Electrochemical Sensing and Analysis :
- Electrochemical Sensing of Vanillin : This research explored the use of fluorine-doped reduced graphene oxide decorated with gold nanoparticles for the detection of vanillin (4-hydroxy-3-methoxybenzaldehyde), a related compound, demonstrating its potential in sensor applications (V. Manikandan, E. Boateng, Sharmila Durairaj, Aicheng Chen, 2022).
Safety and Hazards
4-(Difluoromethoxy)phenyl isocyanate, a compound related to 4-(Difluoromethoxy)benzaldehyde, is known to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .
将来の方向性
作用機序
Target of Action
The primary target of 4-(Difluoromethoxy)-3-methoxybenzaldehyde is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .
Mode of Action
The compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the integrity of the epithelial layer . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which is involved in the EMT process . By inhibiting the phosphorylation of Smad2/3 proteins, it disrupts the formation of a complex with Smad4, which would otherwise move to the nucleus to regulate the expression of target genes and trigger the EMT process .
Result of Action
The compound’s action results in the attenuation of TGF-β1-induced EMT in A549 cells (a type of lung cancer cell line) and bleomycin-induced pulmonary fibrosis in rats . This includes improvements in lung function, reductions in lung inflammation and fibrosis, reductions in collagen deposition, and reductions in the expression of E-cadherin .
特性
IUPAC Name |
4-(difluoromethoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPOVKAYCXTCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390295 | |
| Record name | 4-(difluoromethoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162401-70-9 | |
| Record name | 4-(difluoromethoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(difluoromethoxy)-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)

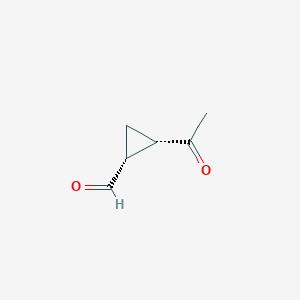
![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)
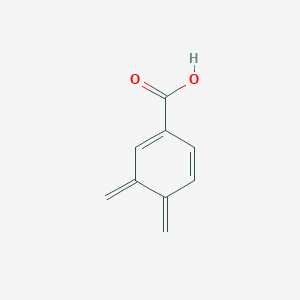
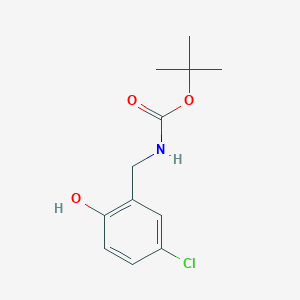
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67586.png)
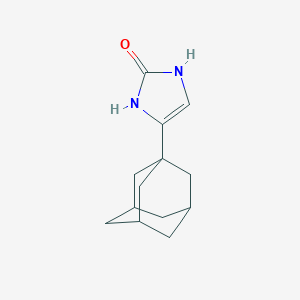
![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)
![2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone](/img/structure/B67591.png)



